6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide for Chemical Research and Development
6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide for Chemical Research and Development
Introduction
6-Bromo-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound built upon a quinoline core. Its structure features a bromine atom at the 6-position, which provides a reactive site for further chemical modification, making it a valuable intermediate and building block in organic synthesis.[1] This compound and its derivatives are utilized in medicinal chemistry and pharmaceutical development, particularly in the synthesis of more complex molecules targeting a range of biological activities.[1][2] Investigations have explored its use in creating compounds with potential applications in treating neurological disorders and as anticancer agents.[1][2] This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis, and its applications in research.
Chemical and Physical Properties
6-Bromo-1,2,3,4-tetrahydroquinoline is typically characterized as a yellow oil.[3] Its core properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellow Oil | [3] |
| Molecular Formula | C₉H₁₀BrN | [4] |
| Molecular Weight | 212.09 g/mol | [4] |
| Exact Mass | 210.99966 Da | [4] |
| Storage Temperature | Room Temperature | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydroquinoline | [4] |
| CAS Number | 22190-35-8 | [4] |
| InChI | InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | [4] |
| InChIKey | WEHMHBSITKCQBY-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)NC1 | [4] |
Experimental Protocols
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline is commonly achieved through the electrophilic bromination of 1,2,3,4-tetrahydroquinoline.
Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline[3]
This protocol describes the bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS).
Materials:
-
1,2,3,4-tetrahydroquinoline (1.0 eq.)
-
N-bromosuccinimide (NBS) (0.95 eq.)
-
Acetonitrile (ACN)
-
Ether
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Bromination Reaction: A solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile is cooled to 0°C. N-bromosuccinimide (0.95 eq.) is added to the stirred solution in four portions, with a 20-minute interval between each addition. The reaction mixture is maintained at 0°C and stirred for an additional 3 hours.[3]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The product has a reported Rf value of 0.55.[3]
-
Workup and Extraction: Upon completion, the reaction mixture is diluted with ether. The organic layer is washed sequentially with a saturated sodium bicarbonate solution, water, and brine. The separated organic phase is then dried over anhydrous sodium sulfate.[3]
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. This crude material is purified by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in hexane as the eluent.[3]
-
Characterization: The final product, 6-bromo-1,2,3,4-tetrahydroquinoline, is obtained as a yellow oil.[3] Its identity and purity can be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS). A reported analysis showed a purity of 92.25% with an (ES+) m/z of 212.0 (M+H+).[3]
Reactivity and Applications in Drug Development
The primary utility of 6-Bromo-1,2,3,4-tetrahydroquinoline in research and development stems from its role as a versatile synthetic intermediate.[2] The bromine atom on the aromatic ring is a key functional group that allows for a variety of cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-substituted quinoline with various boronic acids. This strategy is employed to synthesize novel aryl-substituted tetrahydroquinolines.[1] These resulting derivatives are often evaluated for their biological activities, including potential anticancer and enzyme inhibitory properties.[1]
Spectroscopic Data
Characterization of 6-Bromo-1,2,3,4-tetrahydroquinoline is typically performed using standard spectroscopic methods.
-
¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the molecule and its derivatives.[1][5]
-
LCMS: Liquid Chromatography-Mass Spectrometry is used to assess purity and confirm the molecular weight of the compound. A common result shows an m/z of 212.0, corresponding to the protonated molecule [M+H]⁺.[3]
Safety and Handling
6-Bromo-1,2,3,4-tetrahydroquinoline is classified as harmful and requires careful handling in a laboratory setting.
Hazard Classifications:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][6]
-
Harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[4][6]
-
Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).[4][6]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or outdoors.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep apart from incompatible materials and foodstuff containers.[7]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
